1-Cyclohexyl-2,5-dimethylpyrrolidine
Description
Properties
CAS No. |
100247-06-1 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H23N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
ILFKQZNSUJZYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction represents a one-pot method for synthesizing 1-cyclohexyl-2,5-dimethylpyrrolidine. Cyclohexylamine reacts with 2,5-hexanedione in the presence of ammonium formate under reflux conditions (120°C, 12 hours), achieving a yield of 78%. This method avoids isolation of intermediates, enhancing operational efficiency. The mechanism involves imine formation followed by cyclization and subsequent reduction (Fig. 1A).
Reaction Conditions:
- Substrates: Cyclohexylamine (1.2 equiv), 2,5-hexanedione (1.0 equiv)
- Catalyst/Reagent: Ammonium formate (2.5 equiv)
- Solvent: Ethanol
- Temperature: 120°C
- Time: 12 hours
Advantages:
- High atom economy
- Minimal purification required
Limitations:
- Requires stoichiometric ammonium formate
- Moderate yield compared to catalytic methods
Palladium-Catalyzed Cyclization
Adapted from Wacker-type oxidations, palladium(II) trifluoroacetate promotes the cyclization of allylacetone with cyclohexylamine in toluene under aerobic conditions (100°C, 12 hours). This method achieves 85% yield by leveraging Pd(II)-mediated oxidative cyclization, forming the pyrrolidine ring via a π-allyl intermediate (Fig. 1B).
Reaction Conditions:
- Substrates: Allylacetone (1.2 equiv), cyclohexylamine (1.0 equiv)
- Catalyst: Pd(OCOCF$$3$$)$$2$$ (8 mol%)
- Solvent: Toluene
- Temperature: 100°C
- Atmosphere: O$$_2$$ balloon
Advantages:
- High regioselectivity
- Compatible with aerobic conditions
Limitations:
- Palladium catalyst cost
- Requires inert atmosphere
Hydrogenation of Pyrrole Derivatives
Catalytic Hydrogenation
Hydrogenation of 1-cyclohexyl-2,5-dimethylpyrrole over palladium on carbon (Pd/C, 10 wt%) under H$$_2$$ pressure (50 psi, 80°C, 6 hours) affords the saturated pyrrolidine in 82% yield. This method ensures complete reduction of the aromatic ring while preserving stereochemistry (Fig. 2A).
Reaction Conditions:
- Substrate: 1-Cyclohexyl-2,5-dimethylpyrrole (1.0 equiv)
- Catalyst: Pd/C (10 wt%)
- Solvent: Methanol
- Pressure: 50 psi H$$_2$$
- Temperature: 80°C
Advantages:
- High yields
- Scalable for industrial production
Limitations:
- Requires high-pressure equipment
- Potential over-reduction side reactions
Transition Metal-Catalyzed Cross-Coupling
Copper-Mediated Amination
A modified Ullmann coupling employs CuI and trans-N,N-dimethylcyclohexanediamine to couple bromoheterocycles with cyclohexylamine. For example, 3-bromo-1H-1,2,4-triazole reacts with 1-iodo-4-(trifluoromethoxy)benzene in DMF (110°C, 48 hours) to form triazole derivatives, demonstrating the method’s adaptability. Applied to pyrrolidine synthesis, this approach could facilitate N-cyclohexyl group introduction (Fig. 3A).
Reaction Conditions:
- Substrates: Bromoheterocycle (1.0 equiv), cyclohexylamine (1.2 equiv)
- Catalyst: CuI (10 mol%), trans-N,N-dimethylcyclohexanediamine (20 mol%)
- Solvent: DMF
- Temperature: 110°C
Advantages:
- Broad functional group tolerance
- No requirement for inert atmosphere
Limitations:
- Long reaction times
- Moderate yields (~34%) in reported analogues
Raney Cobalt-Catalyzed Hydrogenation
A patent describes Raney cobalt catalysts modified with promoters (e.g., chromium, molybdenum) for reductive amination. While optimized for alkyldiamines, this system could reduce imine intermediates in pyrrolidine synthesis. For instance, cyclohexylamine and diketones may undergo reductive cyclization under H$$_2$$ (100–150°C, 20–50 bar).
Reaction Conditions:
- Substrates: Cyclohexylamine, diketone
- Catalyst: Raney Co (Cr-promoted)
- Pressure: 20–50 bar H$$_2$$
- Temperature: 100–150°C
Advantages:
- Cost-effective catalyst
- High conversion rates
Limitations:
- Requires high-pressure H$$_2$$
- Limited mechanistic clarity
Comparative Analysis of Methods
Chemical Reactions Analysis
1-Cyclohexyl-2,5-dimethylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the nitrogen atom, converting it into an amine.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield cyclohexyl-2,5-dimethylpyrrolidine-3-carboxylic acid .
Scientific Research Applications
1-Cyclohexyl-2,5-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Key Compounds for Comparison:
- 1-Ethyl-2,5-dimethylpyrrolidine
- 1-Propyl-2,5-dimethylpyrrolidine
- 1-Butyl-2,5-dimethylpyrrolidine
- (2R,5R)-N-Benzyl-2,5-dimethylpyrrolidine
- cis/trans-2,5-Dimethylpyrrolidine
Table 1: Substituent Impact on Adsorption Properties (Graphene Surface)
| Compound | Adsorption Distance (Å) | Adsorption Energy (kJ/mol⁻¹) | Stability Trend |
|---|---|---|---|
| 1-Ethyl-2,5-dimethylpyrrolidine | 3.58 | -51.3 | Moderate stability |
| 1-Propyl-2,5-dimethylpyrrolidine | 3.46 | -56.5 | Higher stability |
| 1-Butyl-2,5-dimethylpyrrolidine | 3.54 | -62.1 | Highest stability |
| Cyclopentane analogs* | 3.46–3.58 | -46.2 to -62.1 | Comparable to alkylated pyrrolidines |
*Data from cyclopenta-1,3-diene derivatives (). Key Insight: Increasing alkyl chain length (ethyl → butyl) reduces adsorption distance and enhances stability (lower adsorption energy).
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| (2R,5R)-N-Benzyl-2,5-dimethylpyrrolidine | 249.5 | 0.955 | ~10.68* |
| 1-Propyl-2,5-dimethylpyrrolidine | N/A | N/A | N/A |
| Cyclohexane (reference) | 80.7 | 0.779 | ~45–50 |
*Estimated from analogous cyclohexyl amines ().
Key Insight : The cyclohexyl group likely increases boiling point and density compared to smaller alkyl substituents due to enhanced van der Waals interactions. The pKa (~10.68) suggests moderate basicity, similar to benzyl-substituted analogs .
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